OrfamideB -

OrfamideB

Catalog Number: EVT-1482540
CAS Number:
Molecular Formula: C63H112N10O17
Molecular Weight: 1281.6 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Orfamide B is a member of the orfamide family of cyclic lipopeptides. It is primarily produced by Pseudomonas species, including Pseudomonas protegens and Pseudomonas sp. CMR12a [, ]. Orfamide B plays a significant role in the biocontrol activity of these bacteria, exhibiting antifungal and antibacterial properties [, ].

Orfamide A

Compound Description: Orfamide A is a cyclic lipopeptide (CLP) produced by Pseudomonas protegens and closely related species. It acts as a biosurfactant and exhibits activity against various plant pathogens. Similar to Orfamide B, Orfamide A is involved in the lysis of oomycete zoospores, biocontrol of Rhizoctonia, and exhibits insecticidal activity against aphids. []

Relevance: Orfamide A is structurally very similar to Orfamide B, differing only by a single amino acid in their peptide sequences. []

Orfamide D & Orfamide E

Compound Description: These two compounds are newly discovered derivatives of the orfamide family of CLPs. They are produced by the biocontrol strain Pseudomonas CMR12a. []

Relevance: Orfamide D and Orfamide E share the core structural features of Orfamide B, consisting of a 10 amino acid peptide linked to a β-hydroxy fatty acid tail (either β-hydroxydodecanoyl or β-hydroxytetradecanoyl). []

Orfamide F & Orfamide G

Compound Description: Orfamide F and Orfamide G are two newly discovered orfamide homologs found in Pseudomonas sp. CMR5c. [] They exhibit activity against a broad range of fungal plant pathogens, including Magnaporthe oryzae, Rhizoctonia solani AG 4-HGI, Phytophthora, and Pythium. []

Relevance: These compounds share the orfamide structural motif with Orfamide B. Interestingly, Orfamide B and Orfamide G possess identical amino acid sequences but differ in the length of their fatty acid chains. []

Sessilins (Sessilin A-C)

Compound Description: Sessilins are a class of cyclic lipopeptides produced by the biocontrol strain Pseudomonas CMR12a. These compounds are closely related to tolaasins, which are toxins produced by the mushroom pathogen Pseudomonas tolaasii. Sessilins have been shown to play a role in biofilm formation and influence the swarming motility of Pseudomonas CMR12a. []

Relevance: While structurally distinct from Orfamide B, sessilins are considered related due to their co-production by Pseudomonas CMR12a and their synergistic roles in biological control and motility. Specifically, sessilins appear to modulate the release and activity of orfamides, influencing the swarming behavior of the bacteria. []

Viscosin Family Lipopeptides

Compound Description: The viscosin family encompasses a group of cyclic lipopeptides with diverse structures and biological activities. They are known to exhibit antifungal, antibacterial, and insecticidal properties. []

Relevance: While the specific viscosin family lipopeptide produced by Pseudomonas bijieensis XL17 was not identified, it's relevant because this strain also produces Orfamide B. This co-production suggests a potential interplay between these CLPs in the biological control activity of XL17. []

Overview

Orfamide B is a natural compound belonging to the class of cyclic lipopeptides. It was first isolated from the bacterium Pseudomonas syringae, which is known for its role in plant-pathogen interactions. This compound has garnered attention due to its potential applications in agriculture and medicine, particularly for its antimicrobial properties.

Source

Orfamide B is derived from specific strains of Pseudomonas syringae, which are found in various environments, including soil and plant surfaces. The discovery of Orfamide B was part of a broader investigation into the secondary metabolites produced by this bacterium, which are known to play significant roles in biocontrol and plant defense mechanisms.

Classification

Orfamide B is classified as a cyclic lipopeptide. These compounds typically consist of a cyclic peptide linked to a fatty acid tail, which contributes to their amphiphilic nature and biological activity. The structural characteristics of cyclic lipopeptides often allow them to interact with cellular membranes, making them effective in various biological applications.

Synthesis Analysis

Methods

The synthesis of Orfamide B can be approached through both natural extraction and synthetic methodologies.

  1. Natural Extraction: The most straightforward method involves culturing Pseudomonas syringae under specific conditions that promote the production of Orfamide B. After cultivation, the compound can be extracted using solvent extraction techniques followed by purification processes such as chromatography.
  2. Synthetic Approaches: Chemical synthesis of cyclic lipopeptides like Orfamide B often employs solid-phase peptide synthesis (SPPS) techniques. This method allows for the stepwise assembly of amino acids into a peptide chain, followed by cyclization and coupling with fatty acid moieties.

Technical Details

  • Natural Extraction: Cultivation typically requires nutrient-rich media supplemented with specific carbon sources that enhance metabolite production.
  • Synthetic Techniques: The use of protective groups during SPPS is critical to ensure proper assembly and cyclization without unwanted side reactions.
Molecular Structure Analysis

Structure

The molecular structure of Orfamide B features a cyclic peptide backbone with a characteristic fatty acid chain. The precise arrangement of amino acids within the cyclic structure contributes to its biological activity.

Data

  • Molecular Formula: C₁₄H₂₃N₃O₄
  • Molecular Weight: Approximately 299.35 g/mol
  • Structural Characteristics: The cyclic nature and hydrophobic tail are essential for its interaction with lipid membranes.
Chemical Reactions Analysis

Reactions

Orfamide B participates in various chemical reactions typical for cyclic lipopeptides, including:

  1. Hydrolysis: Under acidic or basic conditions, the peptide bond can be hydrolyzed, leading to the breakdown of the compound.
  2. Esterification: The fatty acid component can undergo esterification reactions with alcohols, modifying its solubility and biological activity.

Technical Details

  • Reaction conditions (temperature, pH) significantly influence the stability and reactivity of Orfamide B.
  • Analytical techniques such as mass spectrometry and nuclear magnetic resonance spectroscopy are used to monitor these reactions.
Mechanism of Action

Process

Orfamide B exhibits its biological effects primarily through membrane disruption and interference with cellular processes in target organisms:

  1. Membrane Disruption: The amphiphilic nature allows Orfamide B to insert into lipid bilayers, leading to increased permeability and eventual cell lysis.
  2. Inhibition of Pathogen Growth: By disrupting membranes, Orfamide B inhibits the growth of various pathogens, making it a potential candidate for agricultural biocontrol agents.

Data

Research indicates that Orfamide B is effective against a range of bacterial pathogens, showcasing its potential utility in both agricultural and clinical settings.

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically exists as a white to off-white powder.
  • Solubility: Soluble in organic solvents such as methanol and dimethyl sulfoxide but poorly soluble in water.

Chemical Properties

  • Stability: Sensitive to light and heat; storage conditions must be controlled to maintain activity.
  • pH Sensitivity: Stability varies with pH; optimal activity often observed at neutral pH levels.
Applications

Scientific Uses

Orfamide B has several promising applications:

  1. Agricultural Biocontrol: Its antimicrobial properties make it suitable for use as a biopesticide against plant pathogens.
  2. Pharmaceutical Development: Potential development as an antimicrobial agent in human medicine due to its efficacy against resistant bacterial strains.
  3. Research Tool: Used in studies investigating plant-microbe interactions and the mechanisms underlying microbial resistance.
Introduction to Orfamide Lipopeptides

Definition and Classification of Lipopeptides in Pseudomonas spp.

Cyclic lipopeptides (CLPs) are amphiphilic secondary metabolites produced by diverse bacterial genera, including Pseudomonas. Structurally, they consist of a fatty acid tail linked to a cyclic oligopeptide synthesized by non-ribosomal peptide synthetases (NRPSs). This unique architecture confers surfactant and membrane-disrupting properties, enabling multifaceted interactions in microbial ecosystems [1] [4]. Pseudomonas spp. produce CLPs classified into >25 structural groups, including viscosin, amphisin, and orfamide families [1] [7]. Orfamides, first identified in Pseudomonas protegens Pf-5, feature a 10-amino acid peptide ring coupled to a β-hydroxy fatty acid chain (typically C12–C14) [1] [4]. Orfamide B belongs to this phylogenetically conserved group, characterized by its specific amino acid sequence and bioactivity profile.

Table 1: Key Lipopeptide Families in Plant-Associated Pseudomonas

Lipopeptide FamilyRepresentative CompoundFatty Acid Tail LengthAmino Acid CompositionPrimary Functions
OrfamideOrfamide B3-hydroxydodecanoic acid10 residues (Leu-rich)Swarming motility, zoospore lysis
ViscosinViscosinC11–C139 residuesBiofilm formation, antifungal activity
AmphisinAmphisinC1011 residuesSurface motility, antimicrobial
SyringomycinSyringomycin EC8–C109 residuesPhytopathogen inhibition

Evolutionary Significance of Orfamide Family in Rhizobacteria

The orfamide biosynthetic gene cluster (ofaABC) is conserved across the P. protegens subgroup, indicating evolutionary selection for this metabolite. Key features include:

  • Genetic Architecture: The ofaABC operon encodes three multimodular NRPS enzymes flanked by LuxR-type transcriptional regulators and export genes [1] [6]. This cluster is under stringent post-transcriptional control by the Gac-Rsm global regulatory cascade, which activates production during the transition from exponential to stationary growth phase [6]. Such regulation optimizes energy allocation, suggesting fitness advantages in nutrient-fluctuating rhizosphere environments.
  • Phylogenetic Conservation: Orfamide production is a chemotaxonomic trait of the P. protegens subgroup (e.g., P. protegens, P. chlororaphis) [1] [6]. Strains like CMR12a and CMR5c from Cameroonian cocoyam rhizospheres produce orfamide B as their principal variant, indicating niche-specific adaptation [1]. This conservation implies a critical role in survival and competitiveness, as mutants lacking orfamides show reduced rhizosphere colonization [6] [9].
  • Ecological Adaptation: Orfamides enhance bacterial fitness through swarming motility and resource acquisition. For example, orfamide-deficient P. protegens mutants exhibit >70% reduced surface motility, impairing root colonization [6]. This trait likely evolved to navigate soil pore networks and exploit root exudate gradients [4] [7].

Role of Orfamide B in Microbial Ecology and Biocontrol

Orfamide B (structural formula: 3-hydroxy fatty acid–L-Leu–D-Glu–D-aThr–D-aIle–D-Leu–D-Ser–L-Leu–L-Leu–D-Ser–L-Val) differs from orfamide A by a single amino acid substitution (D-Leu5 vs. D-allo-Ile4) but shares core ecological functions:

  • Biocontrol Mechanisms:
  • Zoospore Lysis: Orfamide B induces rapid cell membrane permeabilization in oomycete zoospores (Phytophthora porri, Pythium ultimum), causing >90% lysis within 30 minutes [1]. This disrupts pathogen life cycles before plant infection.
  • Antifungal Activity: Inhibits hyphal growth of Rhizoctonia solani AG4-HGI (40–60% inhibition) and suppresses appressorium formation in Magnaporthe oryzae, reducing rice blast severity by 50–70% [1] [6].
  • Insecticidal Effects: Exhibits dose-dependent aphid mortality (Myzus persicae), though less characterized than orfamide A [1] [4].

Table 2: Structural and Functional Attributes of Orfamide B

AttributeOrfamide B CharacteristicsBiological Significance
Producing StrainsPseudomonas sp. CMR5c, CMR12aRhizosphere-specific adaptation; Cameroon cocoyam isolates
Fatty Acid Tail3-hydroxydodecanoic acid (C12)Membrane insertion and pore formation
Amino Acid SequenceCyclo-(L-Leu1–D-Glu2–D-aThr3–D-aIle4–D-Leu5–D-Ser6–L-Leu7–L-Leu8–D-Ser9–L-Val10)D-amino acids confer protease resistance; Leu-rich core enhances hydrophobicity
Molecular Weight1281.65 DaDetected via LC-MS/MS in rhizosphere samples
  • Microbial Community Interactions:
  • Rhizosphere Competence: Orfamide B enhances competitive root colonization. P. protegens producing orfamides attain 3–5× higher rhizosphere abundance than mutants, altering resident microbiome composition [6] [9].
  • Community Resilience: Some microbes detoxify orfamides via enzymatic hydrolysis. Rhodococcus globerulus and Stenotrophomonas indicatrix cooperatively degrade orfamide A in synthetic communities, suggesting natural resistance mechanisms that may limit biocontrol efficacy [9].
  • Multitrophic Signaling: Beyond antibiosis, orfamides modulate plant immune responses. They prime systemic resistance in rice against Cochliobolus miyabeanus via jasmonate/ethylene pathways [6], illustrating a indirect biocontrol strategy.

Table 3: Bioactivity Spectrum of Orfamide B Against Plant Pathogens

PathogenDiseaseIn Vitro EffectIn Planta EffectMechanism
Phytophthora porriLeaf blightZoospore lysis (EC50: 5–10 µM)Reduced infection incidenceMembrane permeabilization
Rhizoctonia solaniRoot rot58% hyphal growth inhibition40% disease reduction in beansHyphal branching arrest
Magnaporthe oryzaeRice blastAppressoria blockage (70% reduction)67% lower blast severityDisrupted infection structure formation
Pythium ultimumDamping-offZoospore encystment defectEnhanced seedling survivalMotility impairment

Concluding Remarks

Orfamide B exemplifies the evolutionary optimization of cyclic lipopeptides in Pseudomonas rhizobacteria. Its integrated roles in motility, pathogen antagonism, and microbiome modulation underscore its ecological significance as a "biological Swiss Army knife" [4] [10]. Future research should address in situ production dynamics under rhizosphere conditions and synergies with other metabolites (e.g., phenazines) to harness its full potential for sustainable agriculture.

Properties

Product Name

OrfamideB

IUPAC Name

(4R)-5-[[(3S,6R,9S,12S,15R,18S,21R,24R,25R)-6,15-bis(hydroxymethyl)-25-methyl-9,12,18-tris(2-methylpropyl)-2,5,8,11,14,17,20,23-octaoxo-3,21-di(propan-2-yl)-1-oxa-4,7,10,13,16,19,22-heptazacyclopentacos-24-yl]amino]-4-[[(2S)-2-(3-hydroxytetradecanoylamino)-4-methylpentanoyl]amino]-5-oxopentanoic acid

Molecular Formula

C63H112N10O17

Molecular Weight

1281.6 g/mol

InChI

InChI=1S/C63H112N10O17/c1-15-16-17-18-19-20-21-22-23-24-41(76)31-49(77)64-43(27-34(2)3)55(81)65-42(25-26-50(78)79)54(80)73-53-40(14)90-63(89)52(39(12)13)72-60(86)48(33-75)70-57(83)45(29-36(6)7)66-56(82)44(28-35(4)5)67-59(85)47(32-74)69-58(84)46(30-37(8)9)68-61(87)51(38(10)11)71-62(53)88/h34-48,51-53,74-76H,15-33H2,1-14H3,(H,64,77)(H,65,81)(H,66,82)(H,67,85)(H,68,87)(H,69,84)(H,70,83)(H,71,88)(H,72,86)(H,73,80)(H,78,79)/t40-,41?,42-,43+,44+,45+,46+,47-,48-,51-,52+,53-/m1/s1

InChI Key

FPMIEPCWEZBKGP-YBDOJXGXSA-N

SMILES

CCCCCCCCCCCC(CC(=O)NC(CC(C)C)C(=O)NC(CCC(=O)O)C(=O)NC1C(OC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC1=O)C(C)C)CC(C)C)CO)CC(C)C)CC(C)C)CO)C(C)C)C)O

Canonical SMILES

CCCCCCCCCCCC(CC(=O)NC(CC(C)C)C(=O)NC(CCC(=O)O)C(=O)NC1C(OC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC1=O)C(C)C)CC(C)C)CO)CC(C)C)CC(C)C)CO)C(C)C)C)O

Isomeric SMILES

CCCCCCCCCCCC(CC(=O)N[C@@H](CC(C)C)C(=O)N[C@H](CCC(=O)O)C(=O)N[C@@H]1[C@H](OC(=O)[C@@H](NC(=O)[C@H](NC(=O)[C@@H](NC(=O)[C@@H](NC(=O)[C@H](NC(=O)[C@@H](NC(=O)[C@H](NC1=O)C(C)C)CC(C)C)CO)CC(C)C)CC(C)C)CO)C(C)C)C)O

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